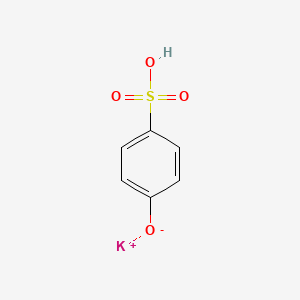
Reactive blue 59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Blue 59 is a monochlorosulfonated azo dye widely used in the textile industry due to its vibrant color and high solubility in water. It contains both aromatic sulfonic and azo groups, contributing to its xenobiotic nature. The dye has a maximum absorption wavelength (λ max) of 590 nm .
準備方法
Synthetic Routes and Reaction Conditions
Reactive Blue 59 is synthesized through a series of chemical reactions involving aromatic compounds and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo dye. The final product is then chlorosulfonated to introduce the sulfonic acid groups, enhancing its solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The dye is then purified through filtration and crystallization processes before being packaged for use in textile dyeing .
化学反応の分析
Types of Reactions
Reactive Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Reactive Blue 59 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a tracer dye in environmental studies
作用機序
The mechanism of action of Reactive Blue 59 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects at the cellular level .
類似化合物との比較
Similar Compounds
- Reactive Blue 19
- Reactive Blue 21
- Reactive Blue 220
Comparison
Reactive Blue 59 is unique due to its specific chemical structure, which includes both aromatic sulfonic and azo groups. This structure provides it with high solubility and stability, making it particularly suitable for textile dyeing applications. Compared to similar compounds, this compound has a higher affinity for cellulose fibers, resulting in more vibrant and long-lasting colors .
特性
CAS番号 |
12270-71-2 |
|---|---|
分子式 |
C12H4N7NaO12 |
分子量 |
0 |
同義語 |
Amaryl Navy Blue RX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





